molecular formula C16H20N2O3S2 B11492006 4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol

4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol

Cat. No.: B11492006
M. Wt: 352.5 g/mol
InChI Key: FCPZLMWXGKOFEL-UHFFFAOYSA-N
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Description

4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol is an organic compound that features a piperazine ring substituted with a phenol group and a sulfonyl group attached to a dimethylthiophene moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones derived from the phenol group.

    Reduction: Sulfides derived from the sulfonyl group.

    Substitution: Halogenated or nitrated derivatives of the phenol group.

Scientific Research Applications

4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol is unique due to the presence of the dimethylthiophene moiety, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity. The combination of the sulfonyl group and the piperazine ring also contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

4-[4-(2,5-dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]phenol

InChI

InChI=1S/C16H20N2O3S2/c1-12-11-16(13(2)22-12)23(20,21)18-9-7-17(8-10-18)14-3-5-15(19)6-4-14/h3-6,11,19H,7-10H2,1-2H3

InChI Key

FCPZLMWXGKOFEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)O

Origin of Product

United States

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